molecular formula C19H15BrN2 B10814636 8-Bromo-6-styryl-naphthalene-2-carboxamidine

8-Bromo-6-styryl-naphthalene-2-carboxamidine

Cat. No.: B10814636
M. Wt: 351.2 g/mol
InChI Key: QHYGSRQJBXWIGI-VOTSOKGWSA-N
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Description

8-Bromo-6-styryl-naphthalene-2-carboxamidine is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom at the 8th position, a styryl group at the 6th position, and a carboxamidine group at the 2nd position on a naphthalene ring. Its distinct structure makes it a subject of interest in chemical research and potential pharmaceutical applications .

Preparation Methods

The synthesis of 8-Bromo-6-styryl-naphthalene-2-carboxamidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

8-Bromo-6-styryl-naphthalene-2-carboxamidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-6-styryl-naphthalene-2-carboxamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-styryl-naphthalene-2-carboxamidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

8-Bromo-6-styryl-naphthalene-2-carboxamidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H15BrN2

Molecular Weight

351.2 g/mol

IUPAC Name

8-bromo-6-[(E)-2-phenylethenyl]naphthalene-2-carboximidamide

InChI

InChI=1S/C19H15BrN2/c20-18-11-14(7-6-13-4-2-1-3-5-13)10-15-8-9-16(19(21)22)12-17(15)18/h1-12H,(H3,21,22)/b7-6+

InChI Key

QHYGSRQJBXWIGI-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=C2)C(=N)N)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=C2)C(=N)N)Br

Origin of Product

United States

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